Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro chromene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino chromene derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions
Scientific Research Applications
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate These compounds share the chromene core structure but differ in their functional groups, leading to variations in their chemical and biological properties. This compound is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities .
Properties
CAS No. |
405939-51-7 |
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Molecular Formula |
C11H7NO6 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
methyl 7-nitro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7NO6/c1-17-10(13)8-4-6-2-3-7(12(15)16)5-9(6)18-11(8)14/h2-5H,1H3 |
InChI Key |
JODTWWLHPOSNSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
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